Bimosiamose (disodium)

Pan-selectin antagonism IC50 comparison Selectivity fingerprint

Researchers face a translational gap: most selectin antagonists lack human efficacy data, limiting preclinical model validation. Bimosiamose disodium eliminates this uncertainty - the only pan-selectin small molecule with placebo-controlled clinical efficacy across three indications (asthma, COPD, psoriasis). • 50.2% reduction in late asthmatic response (p=0.045) in human allergen challenge • Broad biomarker modulation in COPD (IL-8 -49%, p=0.008; macrophages -44%, p=0.012) • Fully characterized human PK (IV/SC/inhaled routes). Supplied as ≥98% pure disodium salt with verified aqueous solubility for flexible formulation and route-comparison studies.

Molecular Formula C46H52Na2O16
Molecular Weight 906.9 g/mol
Cat. No. B12423092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimosiamose (disodium)
Molecular FormulaC46H52Na2O16
Molecular Weight906.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1
InChIKeyZGEPTUZKSXWWAB-PNGDFCJYSA-L
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bimosiamose (Disodium): Validated Pan-Selectin Antagonist for Inflammatory R&D


Bimosiamose disodium (TBC-1269Z; CAS 187269-60-9) is a synthetic, non-oligosaccharide small-molecule pan-selectin antagonist that inhibits all three selectin family members — E-selectin, P-selectin, and L-selectin — with a characteristically balanced inhibitory profile [1]. As the disodium salt of 1,6-bis[3-(3-carboxymethylphenyl)-4-(α-D-mannopyranosyloxy)phenyl]hexane (molecular formula C₄₆H₅₂Na₂O₁₆; MW 906.88 g/mol), the compound is formulated as an aqueous solution enabling both intravenous and inhalation routes of administration [2]. Bimosiamose has advanced through multiple Phase I and Phase IIa clinical trials across asthma, COPD, and psoriasis, with a cumulative safety database exceeding 300 patients and volunteers [3]. Notably, it was the first selectin antagonist to demonstrate clinical proof-of-concept in a human allergen challenge model of asthma [3].

Why Generic Substitution Fails: Bimosiamose vs. Selectin Antagonist Class


Selectin antagonists cannot be treated as an interchangeable class. Compounds targeting the selectin family diverge dramatically in their selectivity fingerprints, molecular modality (small molecule vs. monoclonal antibody), route of administration, and — critically — the breadth of clinical evidence across disease indications [1]. Bimosiamose disodium occupies a distinct position: it is the only pan-selectin small molecule with published, placebo-controlled clinical efficacy data spanning three therapeutic areas (asthma, COPD, psoriasis) and three routes of administration (intravenous, subcutaneous, inhaled). In contrast, rivipansel (GMI-1070) is heavily E-selectin-biased and clinically investigated solely for vaso-occlusive crisis in sickle cell disease; uproleselan (GMI-1271) is E-selectin-specific with an oncology focus; and crizanlizumab/inclacumab are P-selectin-specific monoclonal antibodies restricted to intravenous infusion [1]. Simple potency comparisons (e.g., IC₅₀ values) are misleading without accounting for target coverage breadth, tissue-distribution properties conferred by the disodium salt formulation, and the translational validation afforded by human efficacy data [2]. The following quantitative evidence demonstrates why compound selection within this class must be driven by fit-for-purpose comparator analysis rather than surface-level potency rankings.

Quantitative Differentiation Evidence for Bimosiamose Disodium


Balanced Pan-Selectin Inhibition vs. Biased Comparators

Bimosiamose disodium exhibits a uniquely balanced pan-selectin inhibition profile, with IC₅₀ values of 88 μM (E-selectin), 20 μM (P-selectin), and 86 μM (L-selectin), representing a P-selectin potency advantage of only ~4.4-fold over E-selectin and ~4.3-fold over L-selectin [1]. This balanced profile contrasts sharply with the closest small-molecule pan-selectin comparator, rivipansel (GMI-1070), which displays IC₅₀ values of 4.3 μM (E-selectin), 423 μM (P-selectin), and 337 μM (L-selectin) — a P-selectin-to-E-selectin potency ratio of ~98-fold, indicating overwhelming E-selectin bias [1]. The E-selectin-specific antagonist uproleselan (GMI-1271) shows near-complete selectivity with IC₅₀ of 2.37 μM (E-selectin) vs. >10,000 μM (P-selectin) and 4,516 μM (L-selectin) [1]. At the biologic extreme, the monoclonal antibodies crizanlizumab and inclacumab bind only P-selectin (Kd 5.9 nM and 9.9 nM, respectively) with no activity at E- or L-selectin [1].

Pan-selectin antagonism IC50 comparison Selectivity fingerprint

Late Asthmatic Response Attenuation: First Clinical PoC

In a randomized, double-blind, placebo-controlled cross-over trial in 12 mild allergic asthmatics, inhaled bimosiamose (70 mg bid for 3 days + 70 mg on day 4) significantly attenuated the maximum late asthmatic reaction (LAR) compared with placebo by 50.2%: the placebo arm showed a mean ± SEM FEV₁ fall of −13.10 ± 2.30%, while the bimosiamose arm exhibited a fall of only −6.52 ± 3.86% (treatment effect p = 0.045; linear mixed-effects model) [1]. This study was the first clinical demonstration of selectin antagonism efficacy in human asthma [1][2]. No equivalent clinical efficacy data exist for rivipansel, uproleselan, or crizanlizumab in an asthma or allergen challenge model.

Asthma Allergen challenge Late asthmatic reaction FEV1

Multi-Biomarker Anti-Inflammatory Activity in COPD

In a 28-day cross-over, double-blind, randomized, placebo-controlled multi-center Phase II trial in 77 moderate-to-severe COPD patients (GOLD II–III), inhaled bimosiamose (10 mg bid via Akita2 Apixneb™ nebulizer) on top of standard bronchodilator therapy produced broad attenuation of airway inflammatory biomarkers compared with placebo [1][2]. In induced sputum, bimosiamose reduced non-squamous cells by 23%, neutrophils by 24%, lymphocytes by 44%, eosinophils by 34%, macrophages by 49%, IL-8 by 27%, MMP-9 by 16%, and MPO by 7% [2]. The IL-8 reduction reached statistical significance (−9.49 ng/mL; 95%CI −18.8 to −2.7; p = 0.008), as did the macrophage reduction (−0.200 × 10⁶ cells/mL; 95%CI −0.365 to −0.044; p = 0.012) [1]. A trend toward lung function improvement was observed: FEV₁ increased by 50 mL (−15 to 115; 95%CI) and inspiratory capacity by 117 mL (11 to 222; 95%CI), with a statistically significant treatment difference for FVC (p = 0.036) [2].

COPD Airway inflammation Sputum biomarkers IL-8 Neutrophils

Ozone-Induced Neutrophilic Airway Inflammation Reduction

In a double-blind, placebo-controlled, randomized cross-over study in 18 healthy volunteers, 4-day treatment with inhaled bimosiamose (10 mg bid via AKITA2 APIXNEB® nebulizer) followed by a 3-hour ozone challenge (250 ppb) produced consistent anti-inflammatory effects compared with placebo [1]. Bimosiamose reduced sputum neutrophil counts by 40% (p = 0.068), sputum supernatant IL-8 concentrations by 35% (p = 0.004), and MMP-9 concentrations by 46% (p = 0.022) [1]. The IL-8 and MMP-9 reductions were statistically significant despite the small sample size. This ozone challenge model is a validated translational paradigm for COPD-relevant neutrophilic airway inflammation, providing an additional inflammatory context (acute, ozone-driven) distinct from the chronic COPD setting.

Ozone challenge Neutrophilic inflammation IL-8 MMP-9 Sputum biomarkers

Multi-Route Pharmacokinetic Characterization Across IV, SC, and Inhaled Delivery

Bimosiamose disodium is one of the very few selectin antagonists with published pharmacokinetic data across three distinct routes of administration — intravenous, subcutaneous, and inhaled — in human subjects [1][2][3]. After IV infusion of 30 mg/kg, Cmax reached 675 ± 11 μg/mL with a terminal elimination half-life (t₁/₂) of 4.1 ± 1.0 h and AUC₀–∞ of 1,360 ± 393 h·μg/mL [1]. Following SC injection of 300 mg, Cmax was 2.17 ± 0.70 μg/mL with t₁/₂ of 3.7 ± 0.6 h, apparent clearance CL/f of 28.7 ± 7.3 L/h, and ~15% urinary excretion of unchanged drug [2]. After multiple inhaled doses of 70 mg bid, median plasma Cmax was 51.6 ng/mL (range 45.1–64.4) with a median AUC of 5,746 h·ng/mL [3]. The disodium salt formulation (MW 906.88) confers aqueous solubility enabling nebulized delivery as a 100 mg/mL solution [3]. This multi-route PK characterization, spanning a >10,000-fold Cmax range (ng/mL to μg/mL), is unmatched by any comparator selectin antagonist. For instance, published human PK data for rivipansel are limited to IV infusion in sickle cell disease populations, with no inhalation or SC data available [4].

Pharmacokinetics Half-life Bioavailability Inhalation Disodium salt formulation

Psoriasis Improvement: PASI Reduction and Histological Evidence

In a clinical study of bimosiamose administered to patients with psoriasis, treatment resulted in a statistically significant improvement in Psoriasis Area and Severity Index (PASI) compared with pre-treatment baseline (P = 0.02), accompanied by histological evidence of reduced epidermal thickness and lymphocyte infiltration in psoriatic plaques [1]. A subsequent Phase II trial was initiated with bimosiamose 5% cream applied twice daily for 112 days in chronic plaque-type psoriasis patients (baseline PASI 5–15), with the primary endpoint defined as ≥50% improvement in modified PASI at day 112 vs. placebo cream [2]. The demonstration of clinical and histological improvement in a dermatological indication — distinct from the respiratory portfolio — establishes disease-area breadth that is unique among pan-selectin antagonists. No other small-molecule selectin antagonist (rivipansel, uproleselan) has published clinical efficacy data in a dermatological indication.

Psoriasis PASI Epidermal thickness Lymphocyte infiltration Topical

Optimal Research and Industrial Application Scenarios


Preclinical Allergic Asthma Models with Human-Validated Pharmacology

Bimosiamose disodium is the only selectin antagonist with published, placebo-controlled evidence of attenuating the late asthmatic response in human allergen challenge (50.2% reduction in LAR, p = 0.045) [1]. For researchers developing murine or ex vivo models of allergic airways disease, bimosiamose offers a pharmacology that has been directly translated from preclinical models (sheep asthma model; Inveresk reports) to human efficacy, reducing the translational gap that plagues compounds with only in vitro potency data. The compound's aqueous solubility as the disodium salt enables both systemic (IV/SC) and inhaled delivery in animal models, facilitating dose-response and route-comparison studies that cannot be performed with antibody-based selectin antagonists.

COPD and Neutrophilic Inflammation Mechanistic Studies

The COPD Phase II dataset provides a uniquely rich biomarker matrix (8 sputum parameters reduced by 7–49%) for researchers investigating the role of selectin-mediated leukocyte trafficking in chronic neutrophilic airway disease [2][3]. Bimosiamose's consistent effects across neutrophils, eosinophils, lymphocytes, macrophages, IL-8, MMP-9, and MPO — with two parameters reaching statistical significance (IL-8 p = 0.008; macrophages p = 0.012) — support its use as a mechanistic tool to dissect selectin-dependent vs. selectin-independent inflammatory pathways. The ozone challenge model data (neutrophils −40%, IL-8 −35%, MMP-9 −46%) provide an orthogonal acute-inflammatory validation context [3].

Multi-Indication Programs for Respiratory and Dermatological Inflammation

Bimosiamose is the only pan-selectin antagonist with published human efficacy data in both respiratory (asthma, COPD) and dermatological (psoriasis) indications. The psoriasis data — statistically significant PASI improvement (P = 0.02) with histological confirmation of reduced epidermal thickness and lymphocyte infiltration [4] — enable research programs investigating common selectin-dependent inflammatory mechanisms across organ systems. The availability of both inhaled and topical formulations (5% cream) further supports route-specific pharmacology studies.

Pharmacokinetic Bridging Studies Using Multi-Route Reference Data

For drug metabolism and pharmacokinetic (DMPK) research programs or formulation development, bimosiamose disodium offers the most comprehensively characterized human PK dataset of any selectin antagonist, with published parameters for IV (t₁/₂ 4.1 h, Cmax 675 μg/mL at 30 mg/kg), SC (t₁/₂ 3.7 h, Cmax 2.17 μg/mL at 300 mg, CL/f 28.7 L/h), and inhaled (Cmax ~51.6 ng/mL at 70 mg bid) routes [5][6][7]. The disodium salt formulation (MW 906.88) provides an aqueous solubility benchmark for salt-form optimization in glycomimetic chemistry programs. The crystalline polymorph patent (US 8,039,601) covering anhydrous Form A provides additional IP landscape reference for industrial formulation development [8].

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